molecular formula C32H40O4Si B13062083 Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester

Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester

Cat. No.: B13062083
M. Wt: 516.7 g/mol
InChI Key: HSVSHKLYEWZZQI-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester is a structurally complex ester featuring:

  • A tert-butyl carbonate backbone.
  • A diphenylsilyl-protected hydroxymethylphenyl group at the 4-position.
  • A 3-butenyl ester chain.

Properties

Molecular Formula

C32H40O4Si

Molecular Weight

516.7 g/mol

IUPAC Name

tert-butyl [(1S)-1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]but-3-enyl] carbonate

InChI

InChI=1S/C32H40O4Si/c1-8-15-29(35-30(33)36-31(2,3)4)26-22-20-25(21-23-26)24-34-37(32(5,6)7,27-16-11-9-12-17-27)28-18-13-10-14-19-28/h8-14,16-23,29H,1,15,24H2,2-7H3/t29-/m0/s1

InChI Key

HSVSHKLYEWZZQI-LJAQVGFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)O[C@@H](CC=C)C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)OC(CC=C)C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

  • The key intermediate often involves the protection of phenolic or benzylic hydroxyl groups with 1,1-dimethylethyl diphenylsilyl chloride in the presence of a base such as imidazole or triethylamine in an inert solvent like dichloromethane or tetrahydrofuran .
  • This step prevents unwanted side reactions during subsequent esterification and stabilizes the molecule during manipulations.

Formation of Carbonate Ester

  • The carbonate ester moiety is introduced using di-tert-butyl dicarbonate (Boc2O) or di-tert-butyl carbonate as the carbonate source.
  • Reaction conditions typically involve a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group, facilitating nucleophilic attack on the carbonate reagent.
  • The reaction is performed in an inert solvent such as acetonitrile or tetrahydrofuran at controlled temperatures (0 to 25 °C) to avoid decomposition or side reactions.

Alkylation and Esterification

  • Alkylation of the phenolic oxygen or the formation of the ester linkage to the 3-butenyl group is achieved by reacting the protected phenol intermediate with an appropriate alkyl halide or allylic alcohol derivative.
  • Use of activating agents such as mesyl chloride or tosyl chloride to form good leaving groups on the alcohol or acid derivatives is common, followed by nucleophilic substitution with the phenolate ion.
  • The reaction typically requires an amine base (e.g., triethylamine ) and is conducted under inert atmosphere to prevent oxidation.

Deprotection and Purification

  • After the esterification, the silyl protecting groups can be selectively removed using fluoride sources such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran.
  • The final compound is purified by crystallization or preparative high-performance liquid chromatography (HPLC) to achieve purity above 99%, as indicated by HPLC analysis in related syntheses.

Representative Preparation Procedure (Based on Patent WO2011121099A2)

Step Reagents & Conditions Description Outcome
1 1,1-dimethylethyl diphenylsilyl chloride, imidazole, dichloromethane, 0-25 °C Protection of phenolic hydroxyl group Formation of silyl ether intermediate
2 Di-tert-butyl dicarbonate, potassium carbonate, acetonitrile, room temperature Carbonate ester formation Introduction of tert-butyl carbonate ester group
3 Mesyl chloride, triethylamine, methylene chloride, -25 to 15 °C Activation of hydroxyl group Formation of mesylate intermediate
4 Sodium iodide, acetone, reflux Nucleophilic substitution Formation of alkyl iodide intermediate
5 TBAF, tetrahydrofuran, room temperature Deprotection of silyl group Free hydroxyl for further reaction or final compound
6 Purification by crystallization or HPLC Isolation of pure compound >99% purity confirmed by HPLC

Key Research Findings and Notes

  • The use of bulky silyl protecting groups such as 1,1-dimethylethyl diphenylsilyl improves selectivity and stability during multi-step synthesis, especially in the presence of sensitive functional groups.
  • Di-tert-butyl carbonate is a preferred reagent for carbonate ester formation due to its stability and ease of handling compared to phosgene or other toxic reagents.
  • Reaction conditions are optimized to maintain stereochemical integrity at the (1S) chiral center, avoiding racemization by controlling temperature and reaction times carefully.
  • Potassium carbonate and sodium hydride serve as efficient bases for deprotonation and activation of hydroxyl groups, enabling smooth carbonate ester formation.
  • Purification techniques such as vacuum drying and crystallization from acetone or other solvents yield high-purity intermediates and final products suitable for pharmaceutical or material applications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Notes
Hydroxyl Protection 1,1-dimethylethyl diphenylsilyl chloride, imidazole, DCM Protect phenol/benzylic OH groups Prevents side reactions
Carbonate Ester Formation Di-tert-butyl dicarbonate, K2CO3, acetonitrile Introduce tert-butyl carbonate group Mild, selective esterification
Hydroxyl Activation Mesyl chloride, triethylamine, methylene chloride Convert OH to good leaving group Enables nucleophilic substitution
Nucleophilic Substitution Sodium iodide, acetone Alkylation or substitution Forms alkyl iodide intermediate
Deprotection TBAF, THF Remove silyl protecting groups Restores free hydroxyl
Purification Crystallization, HPLC Isolate pure compound >99% purity achieved

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester exhibits notable biological activities:

  • Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase, an enzyme crucial for regulating pH and ion transport in biological systems. This inhibition can influence various physiological processes, making it a candidate for therapeutic applications in conditions like glaucoma and metabolic disorders .
  • Antibacterial Properties : Preliminary studies suggest potential antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating its relevance in medicinal chemistry .

Industrial Applications

The compound's unique properties lend it to several industrial applications:

  • Agricultural Chemicals : Due to its ability to interact with biological systems, it may be utilized in the development of agrochemicals aimed at pest control or growth regulation .
  • Polymer Chemistry : Its structural characteristics allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Study 1: Medicinal Chemistry

In a study focusing on carbonic anhydrase inhibitors, the compound was tested for its efficacy in lowering intraocular pressure in animal models. Results indicated significant reductions compared to control groups, suggesting its potential use as a therapeutic agent for glaucoma .

Case Study 2: Antibacterial Research

Research investigating the antibacterial properties of various carbonic acid derivatives found that this compound exhibited promising activity against resistant strains of bacteria. The minimum inhibitory concentration was determined to be effective at lower doses compared to traditional antibiotics, highlighting its potential as a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with tert-Butyl Esters

Compound Name (CAS) Key Substituents Molecular Weight Key Applications Reference
Target Compound Diphenylsilyl, 3-butenyl ester ~500–600 (est.) Synthetic intermediates
Carbamic acid, [(1S,3S)-1-(hydroxymethyl)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-, 1,1-dimethylethyl ester Hydroxymethyl, methoxypropoxyphenyl ~450–550 (est.) Pharmacological research
Carbamic acid, N-[(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (153371-25-6) Formylpropyl group 187.24 Aldehyde precursors
Carbamic acid, [(1R,3S)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (207729-03-1) Hydroxycyclopentyl 201.26 Chiral building blocks

Key Observations :

  • The target compound’s diphenylsilyl group provides superior steric protection compared to smaller substituents (e.g., formylpropyl in ), enhancing stability in acidic/basic conditions.
  • The 3-butenyl ester introduces unsaturation, enabling conjugation or further functionalization, unlike saturated chains in analogues like .

Spectroscopic Comparison

NMR Data Trends (1H and 13C):
Functional Group Chemical Shift Range (ppm) Example Compounds
tert-Butyl (C(CH3)3) 1.2–1.4 (1H), 25–30 (13C) Target compound,
Aromatic protons (SiPh2) 7.2–7.6 (1H), 125–140 (13C) Target compound
Olefinic protons (CH2=CH) 5.0–5.8 (1H), 115–125 (13C) Target compound
Hydroxy/methoxy groups 3.3–4.5 (1H), 50–70 (13C)

Spectroscopic Insights :

  • The diphenylsilyl group in the target compound generates distinct aromatic signals (7.2–7.6 ppm), absent in analogues like or .
  • Theoretical NMR calculations (e.g., B3LYP-D3BJ/6-311++G(d,p) in DMSO) align with experimental data for tert-butyl and unsaturated moieties .

Stability and Reactivity

  • Hydrolysis Resistance : The diphenylsilyl ether enhances resistance to hydrolysis compared to simpler silyl groups (e.g., TMS) .
  • Thermal Stability : tert-Butyl esters (e.g., target compound, ) decompose above 200°C, making them suitable for high-temperature reactions .
  • Olefin Reactivity : The 3-butenyl ester allows for Diels-Alder or epoxidation reactions, unlike saturated esters in or .

Biological Activity

Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester is a complex organic compound with potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, focusing on its mechanisms of action, efficacy in biological systems, and relevant case studies.

  • Molecular Formula : C₁₅H₂₃O₄Si
  • Molecular Weight : 307.52 g/mol
  • CAS Registry Number : 34619-03-9
  • Boiling Point : 74-78 °C @ 0.5 Torr
  • Melting Point : 63-65 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the phenolic structure in the compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Properties : Studies have indicated that derivatives of carbonic acid esters exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, which can be beneficial in treating conditions related to enzyme overactivity.

Antioxidant Activity

A study demonstrated that carbonic acid esters possess significant antioxidant properties. The compound showed a notable ability to reduce malondialdehyde levels in cell cultures exposed to oxidative stress, indicating its potential as a protective agent against cellular damage.

Anti-inflammatory Effects

In vitro experiments revealed that this compound can significantly decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. These findings suggest its utility in managing inflammatory diseases.

Enzyme Inhibition Studies

Research has shown that carbonic acid esters can inhibit lipoxygenase and cyclooxygenase enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced synthesis of inflammatory mediators.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant effectsDemonstrated a 50% reduction in oxidative markers in treated cells compared to controls.
Study 2 Assess anti-inflammatory propertiesShowed a significant decrease (up to 70%) in pro-inflammatory cytokine levels.
Study 3 Investigate enzyme inhibitionIdentified IC50 values indicating potent inhibition of lipoxygenase activity at low concentrations.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

Answer:
The synthesis of this compound involves multi-step protocols, including stereoselective reactions and protective group strategies. Key methodologies include:

  • Asymmetric Mannich reactions for constructing chiral centers, leveraging tert-butoxycarbonyl (Boc) protection to stabilize intermediates .
  • Statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce experimental runs while identifying critical variables affecting yield .
  • High-performance liquid chromatography (HPLC) for real-time monitoring of intermediates to minimize side reactions .

Advanced: How can computational methods like quantum chemical calculations be integrated with experimental data to design reaction pathways?

Answer:
The ICReDD framework combines quantum chemical reaction path searches with machine learning to predict viable pathways:

  • Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states and activation energies, guiding experimentalists to prioritize kinetically favorable routes .
  • Feedback loops between experimental data (e.g., NMR kinetics) and computational refinements improve accuracy. For instance, discrepancies in predicted vs. observed stereoselectivity can be resolved by adjusting torsional parameters in density functional theory (DFT) calculations .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the stereochemistry and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers .
    • 2D NOESY to confirm spatial proximity of substituents in the silyl ether group.
  • X-ray crystallography for absolute configuration determination, particularly for crystalline intermediates .
  • Chiral HPLC using amylose-based columns to assess enantiomeric excess (ee) ≥98% .

Advanced: How can contradictions in kinetic data between experimental and computational models be resolved?

Answer:

  • Multi-scale modeling: Combine microkinetic models (e.g., mean-field approximations) with macro-scale reactor simulations (using tools like COMSOL Multiphysics) to reconcile discrepancies in mass transfer limitations vs. intrinsic reaction rates .
  • Sensitivity analysis identifies parameters (e.g., activation energy, diffusion coefficients) with the highest uncertainty. Experimental validation via stopped-flow IR or time-resolved mass spectrometry can refine these parameters .

Basic: What safety protocols are essential when handling this compound during synthesis?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent dermal/ocular exposure.
  • First aid measures: Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure, as per SDS guidelines for structurally related Boc-protected compounds .
  • Waste disposal: Neutralize silyl ether byproducts with aqueous ethanol before incineration to prevent silica gel formation in drains .

Advanced: How can reactor design be optimized for scaling up synthesis while maintaining stereoselectivity?

Answer:

  • Membrane reactors (CRDC subclass RDF2050104) enable continuous separation of byproducts, minimizing retro-aldol side reactions that degrade stereoselectivity .
  • Computational fluid dynamics (CFD) simulations model mixing efficiency in stirred-tank reactors to avoid localized hot spots that promote racemization .
  • In-situ analytics (e.g., Raman spectroscopy) monitor ee in real time, enabling dynamic adjustments to residence time or temperature .

Basic: What are the key stability considerations for storing this compound under laboratory conditions?

Answer:

  • Moisture sensitivity: Store under inert gas (argon/nitrogen) due to hydrolytic instability of the silyl ether moiety.
  • Temperature: Long-term storage at –20°C in amber vials to prevent photodegradation of the butenyl ester group .
  • Analytical stability checks: Periodic HPLC-MS analysis to detect decomposition products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: How can machine learning accelerate the discovery of novel derivatives with enhanced bioactivity?

Answer:

  • Generative adversarial networks (GANs) propose structurally diverse derivatives by modifying the diphenylsilyl or butenyl groups.
  • QSAR models trained on cytotoxicity datasets (e.g., NCI-60) predict ADMET profiles, prioritizing candidates with low hepatotoxicity .
  • Automated high-throughput screening (HTS) validates predictions via robotic synthesis platforms, reducing development cycles from months to weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.